One of the primary applications of TPB lies in its use as a model system for studying interactions between drugs and their metabolites [1]. Due to its well-defined structure and sensitivity to environmental changes, TPB can mimic how drugs bind to biological molecules and undergo transformations in the body. Researchers can use TPB to investigate how these interactions might affect drug efficacy, toxicity, and overall metabolism [1].
Here are some specific examples of how TPB is used in drug-metabolite interaction studies:
[1] FT62174 | 15546-43-7 | N,N,N',N'-Tetraphenylbenzidine - Biosynth,
TPB exhibits properties that make it a valuable candidate for developing optical sensors. Its fluorescence properties can change in response to specific stimuli like light or the presence of certain molecules [2]. Researchers are exploring the potential of TPB-based sensors for various applications, including:
N,N,N',N'-Tetraphenylbenzidine is an organic compound with the chemical formula and a CAS number of 15546-43-7. It is characterized by its structure, which consists of a central benzidine moiety substituted with four phenyl groups. This compound is known for its excellent electron-donating properties and has been extensively studied for its applications in organic electronics, particularly in organic light-emitting diodes and organic photovoltaics .
TPB is a suspected carcinogen and should be handled with appropriate precautions. It is also light and air sensitive and can decompose to form harmful byproducts.
The synthesis of N,N,N',N'-Tetraphenylbenzidine can be achieved through several methods:
N,N,N',N'-Tetraphenylbenzidine finds applications in various fields:
Studies on the interactions of N,N,N',N'-Tetraphenylbenzidine with other compounds reveal its role as a dopant-free hole transport material, significantly improving device performance in organic solar cells. Its interactions with various substrates and dopants have been extensively characterized, indicating that it can stabilize charge carriers effectively under operational conditions .
Several compounds share structural similarities with N,N,N',N'-Tetraphenylbenzidine, each exhibiting unique properties:
The uniqueness of N,N,N',N'-Tetraphenylbenzidine lies in its combination of high thermal stability, excellent charge transport characteristics, and versatility in various electronic applications, distinguishing it from other similar compounds.
The synthesis of N,N,N',N'-Tetraphenylbenzidine traces back to early transition-metal-catalyzed coupling reactions. The Ullmann reaction, pioneered by Fritz Ullmann and Bielecki in 1901, provided foundational methods for aryl-aryl bond formation using copper catalysts. While TPB itself was not explicitly synthesized in these early studies, the principles of homocoupling and oxidative dimerization laid the groundwork for its preparation.
Modern synthetic routes emphasize palladium-catalyzed cross-coupling and oxidative coupling. A 2008 study demonstrated Cu²⁺-mediated oxidation of triphenylamine derivatives to generate TPB via radical cation dimerization. This method, alongside Yamamoto polycondensation and Ullmann-type reactions, remains central to industrial and academic production.
IUPAC Name: N,N,N',N'-Tetraphenyl[1,1'-biphenyl]-4,4'-diamine
Synonyms: TPB; 4,4'-Bis(diphenylamino)biphenyl
Molecular Formula: C₃₆H₂₈N₂
Molecular Weight: 488.62 g/mol
Property | Value | Source |
---|---|---|
Melting Point | 230–234°C | |
λ_max (CHCl₃) | 354 nm | |
HOMO Energy Level | ~5.3 eV |
The structure comprises a biphenyl core with two benzidine-linked nitrogen atoms, each substituted with two phenyl groups. This arrangement ensures a planar, conjugated π-system critical for electronic delocalization.
TPB’s role as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) is well-documented. Key attributes include:
TPB facilitates hole injection and transport via its high HOMO energy level (~5.3 eV), aligning with donor materials like perovskites or organic semiconductors. Its planar structure enables efficient π-π stacking, minimizing reorganization energy during charge hopping.
Device Type | Performance Metric | Reference |
---|---|---|
Perovskite Solar Cells | PCE up to 7.69% | |
OLEDs | EQE >10% | |
Electrochromic Materials | NIR Absorption at 1400 nm |
In PSCs, TPB-based polymers (e.g., poly(tetraphenylbenzidines)) enhance stability and reduce hysteresis by modulating molecular weight and side-chain polarity. Its dimerization into tetraphenylbenzidine derivatives further extends applications in electrochromic films.
The biphenyl backbone and phenyl substituents enforce a rigid, planar geometry, maximizing orbital overlap. This architecture enhances:
Recent advances include cage-constrained TPB derivatives with fully reversible two-electron redox cycles, ideal for energy storage.
Irritant